Higher Potency Inhibition of α9α10 nAChRs Compared to Memantine
In a direct comparative study on recombinant rat α9α10 nAChRs expressed in Xenopus laevis oocytes, neramexane inhibited acetylcholine-evoked responses with greater potency than memantine [1]. This additional activity at nAChRs is a key point of differentiation from memantine.
| Evidence Dimension | Potency at α9α10 nicotinic acetylcholine receptor (nAChR) |
|---|---|
| Target Compound Data | IC50 = 0.39 µM |
| Comparator Or Baseline | Memantine: IC50 = 1.2 µM |
| Quantified Difference | Neramexane is approximately 3.1-fold more potent (p < 0.05) |
| Conditions | Recombinant rat α9α10 nAChRs expressed in Xenopus laevis oocytes; ACh-evoked responses. |
Why This Matters
For researchers focused on tinnitus, hearing loss, or other conditions where α9α10 nAChR modulation in inner hair cells is relevant, neramexane offers a quantifiably more potent tool than memantine [2].
- [1] Plazas PV, Savino J, Kracun S, Gomez-Casati ME, Katz E, Parsons CG, Millar NS, Elgoyhen AB. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors. Eur J Pharmacol. 2007 Jul 2;566(1-3):11-9. doi: 10.1016/j.ejphar.2007.03.026. PMID: 17466293. View Source
- [2] CONICET Buscador de Institutos y Recursos Humanos. Research data for neramexane and memantine. [cited 2025]. Available from: https://www.conicet.gov.ar/. View Source
